molecular formula C22H42O3 B024147 (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one CAS No. 68711-33-1

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one

Cat. No. B024147
CAS RN: 68711-33-1
M. Wt: 354.6 g/mol
InChI Key: LRXRIVSWHMVULO-ACRUOGEOSA-N
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Description

The compound "(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one" is a specific stereochemical form of a pyranone derivative, which is of interest due to its structural complexity and potential chemical properties. This compound belongs to a class of organic compounds known as pyranones, which are characterized by a 6-membered ring containing one oxygen atom and one double bond.

Synthesis Analysis

The stereoselective total synthesis of related pyranone derivatives has been reported in a highly stereoselective manner, utilizing key steps such as Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation. For example, Sabitha et al. (2009) achieved the first total synthesis of closely related compounds using these methods (Sabitha, Nayak, Bhikshapathi, & Yadav, 2009).

Molecular Structure Analysis

Molecular and crystal structure analyses of pyran derivatives often involve X-ray diffraction analysis, as demonstrated by Shestopalov et al. (2003) in their work on substituted 2-aminobenzo[b]pyrans (Shestopalov, Emelianova, & Nesterov, 2003). These studies are crucial for understanding the spatial arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds.

Chemical Reactions and Properties

Pyranone derivatives undergo a variety of chemical reactions, including cyclization reactions catalyzed by palladium, as described by Uenishi et al. (2005), which results in the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings (Uenishi, Ohmi, & Ueda, 2005). These reactions are indicative of the compound's reactivity and potential for further chemical modification.

Physical Properties Analysis

The physical properties of pyranone derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, Okada et al. (1983) synthesized a polysaccharide containing a pyran unit and analyzed its water sorption properties, which are relevant to understanding the compound's behavior in different environments (Okada, Sumitomo, & Hishida, 1983).

Chemical Properties Analysis

The chemical properties of pyranone compounds, including reactivity and potential for forming derivatives, have been extensively studied. Novel synthesis methods have been developed for pyranone derivatives, highlighting their versatility and potential for further chemical exploration, as evidenced by the work of Dehghanpoor et al. (2019) on synthesizing pyrano[3,2-b]pyran-4(8H)-one derivatives (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

properties

IUPAC Name

(3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRIVSWHMVULO-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562129
Record name (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68711-33-1
Record name (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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